molecular formula C14H9Cl2NO3S B2607660 1H-indol-4-yl 2,4-dichlorobenzenesulfonate CAS No. 239080-87-6

1H-indol-4-yl 2,4-dichlorobenzenesulfonate

Cat. No. B2607660
CAS RN: 239080-87-6
M. Wt: 342.19
InChI Key: KPZNBJPUEAVEJM-UHFFFAOYSA-N
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Description

“1H-indol-4-yl 2,4-dichlorobenzenesulfonate” is a chemical compound with the molecular formula C14H9Cl2NO3S and a molecular weight of 342.19. It is a derivative of indole, a heterocyclic compound that is important in many biological applications .


Synthesis Analysis

The synthesis of indole derivatives is a topic of interest in the field of organic chemistry . Many methods start from ortho-substituted anilines, but a more general approach would start from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system in which they are acting . Some indole derivatives have been found to display moderate inhibitory activity against α-glucosidase .

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of new methodologies for the construction of this heteroaromatic ring continues to be a topic of interest .

properties

IUPAC Name

1H-indol-4-yl 2,4-dichlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO3S/c15-9-4-5-14(11(16)8-9)21(18,19)20-13-3-1-2-12-10(13)6-7-17-12/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZNBJPUEAVEJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN2)C(=C1)OS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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